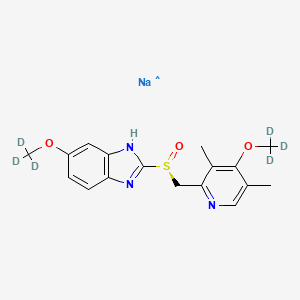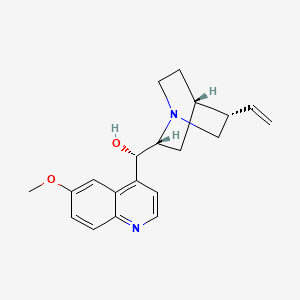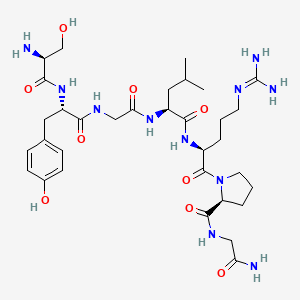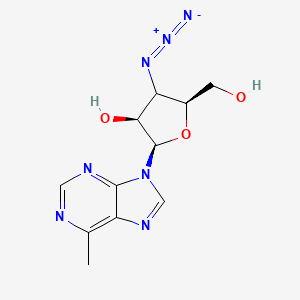![molecular formula C9H12N6O4 B12395006 4-amino-1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12395006.png)
4-amino-1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one is a synthetic nucleoside analog
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one typically involves multiple steps:
Starting Material: The synthesis begins with a suitable sugar derivative, such as a protected ribose or deoxyribose.
Azidation: The hydroxyl group at the 4-position of the sugar is converted to an azido group using reagents like sodium azide in the presence of a suitable catalyst.
Glycosylation: The azido sugar is then coupled with a pyrimidine base, such as cytosine, under glycosylation conditions to form the nucleoside analog.
Deprotection: Any protecting groups on the sugar or base are removed under mild conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes:
Optimization of Reaction Conditions: Using high-yielding and scalable reaction conditions.
Purification: Employing efficient purification techniques such as crystallization or chromatography.
Quality Control: Ensuring the purity and consistency of the final product through rigorous quality control measures.
化学反応の分析
Types of Reactions
4-amino-1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amino group using reducing agents like hydrogen in the presence of a palladium catalyst.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Oxidation: The hydroxyl groups can be oxidized to carbonyl groups under oxidative conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Substitution Reagents: Acyl chlorides for esterification, alkyl halides for etherification.
Major Products
Reduction: Conversion of the azido group to an amino group.
Substitution: Formation of esters or ethers.
Oxidation: Formation of aldehydes or ketones.
科学的研究の応用
4-amino-1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one has several scientific research applications:
Antiviral Research: Studied for its potential to inhibit viral replication by incorporating into viral DNA or RNA.
Anticancer Research: Investigated for its ability to interfere with DNA synthesis in rapidly dividing cancer cells.
Biochemical Studies: Used as a tool to study nucleoside metabolism and enzyme interactions.
Pharmaceutical Development: Explored as a lead compound for the development of new therapeutic agents.
作用機序
The mechanism of action of 4-amino-1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one involves its incorporation into nucleic acids:
Incorporation into DNA/RNA: The compound is phosphorylated by cellular kinases and incorporated into DNA or RNA by polymerases.
Chain Termination: Once incorporated, it can cause premature termination of DNA or RNA synthesis, inhibiting viral replication or cancer cell proliferation.
Enzyme Inhibition: It may also inhibit enzymes involved in nucleoside metabolism, further disrupting cellular processes.
類似化合物との比較
Similar Compounds
Lamivudine: Another nucleoside analog used in antiviral therapy.
Cytarabine: A nucleoside analog used in cancer treatment.
Zidovudine: An antiretroviral medication used to treat HIV.
Uniqueness
4-amino-1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one is unique due to its azido group, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other nucleoside analogs and contributes to its specific mechanism of action and potential therapeutic applications.
特性
分子式 |
C9H12N6O4 |
|---|---|
分子量 |
268.23 g/mol |
IUPAC名 |
4-amino-1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H12N6O4/c10-5-1-2-15(9(18)12-5)8-7(17)6(13-14-11)4(3-16)19-8/h1-2,4,6-8,16-17H,3H2,(H2,10,12,18)/t4-,6?,7+,8-/m1/s1 |
InChIキー |
HKFJGAHHVULNMG-PDVZPSIWSA-N |
異性体SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@H](C([C@H](O2)CO)N=[N+]=[N-])O |
正規SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)N=[N+]=[N-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


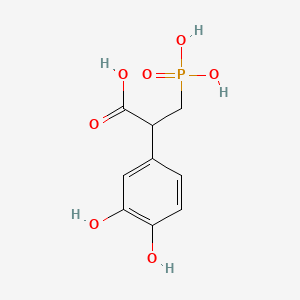
![2-[(1R,6R,9S,12S,15S,18S,21S,24R,27S,30S,33S,36S,39R,42S,47R,56R)-47-amino-30-(4-aminobutyl)-42-(2-amino-2-oxoethyl)-9,21-bis(3-carbamimidamidopropyl)-56-carbamoyl-12,33,36-tris(hydroxymethyl)-15-(1H-imidazol-4-ylmethyl)-27-(1H-indol-3-ylmethyl)-8,11,14,17,20,23,26,29,32,35,38,41,44,46,58-pentadecaoxo-3,4,49,50,53,54-hexathia-7,10,13,16,19,22,25,28,31,34,37,40,43,45,57-pentadecazatricyclo[22.20.7.76,39]octapentacontan-18-yl]acetic acid](/img/structure/B12394932.png)
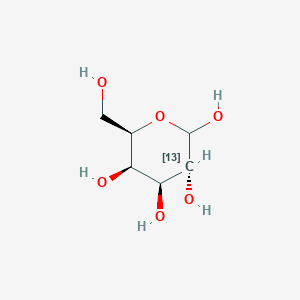
![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12394943.png)

![(2S)-2-[(2,6-dimethylbenzoyl)amino]-3-[4-[3-(pyridin-2-ylamino)propoxy]phenyl]propanoic acid](/img/structure/B12394959.png)
